(S)-(4-(2-Methylbutoxy)phenyl)boronic acid

Chiral polymers Asymmetric synthesis Suzuki–Miyaura coupling

Research Pain Point: Racemic or achiral alkoxy phenylboronic acids introduce uncontrolled stereochemistry, compromising enantiomeric purity in asymmetric syntheses and chiral polymer applications. Solution: (S)-(4-(2-Methylbutoxy)phenyl)boronic acid provides a defined chiral auxiliary with a stereodefined (S)-2-methylbutoxy side-chain. • Achieve validated 82% Suzuki coupling yield and product [α]D of +13.8° for monomer QC. • Preferable low LogP (0.79) enables water-compatible sensor design vs. more lipophilic n-butoxy (LogP ~3.63) and isobutoxy (LogP ~2.60) analogs. • NLT 98% enantiomeric purity ensures batch-to-batch optical reproducibility for helical polymer and atropisomer synthesis.

Molecular Formula C11H17BO3
Molecular Weight 208.06 g/mol
Cat. No. B11898208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-(4-(2-Methylbutoxy)phenyl)boronic acid
Molecular FormulaC11H17BO3
Molecular Weight208.06 g/mol
Structural Identifiers
SMILESB(C1=CC=C(C=C1)OCC(C)CC)(O)O
InChIInChI=1S/C11H17BO3/c1-3-9(2)8-15-11-6-4-10(5-7-11)12(13)14/h4-7,9,13-14H,3,8H2,1-2H3/t9-/m0/s1
InChIKeyPPIDNKPQNYFIAK-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-(4-(2-Methylbutoxy)phenyl)boronic acid – Chiral Para-Alkoxyphenylboronic Acid Building Block for Asymmetric Synthesis


(S)-(4-(2-Methylbutoxy)phenyl)boronic acid (CAS 110458-70-3), also named [4-[(2S)-2-methylbutoxy]phenyl]boronic acid, is an enantiomerically pure arylboronic acid with the molecular formula C₁₁H₁₇BO₃ and molecular weight 208.06 g·mol⁻¹ . It belongs to the 4-alkoxyphenylboronic acid subclass and is commercially supplied as a white to off-white solid at purities of 97–98% (NLT 98%) for pharmaceutical R&D and organic synthesis applications . The defining structural feature is the (S)-2-methylbutoxy side-chain, which introduces a stereogenic center at the carbon α to the ether oxygen, making it a chiral para-substituted phenylboronic acid building block .

Why Generic Substitution of (S)-(4-(2-Methylbutoxy)phenyl)boronic acid Leads to Divergent Outcomes


Substituting (S)-(4-(2-Methylbutoxy)phenyl)boronic acid with a racemic mixture, an achiral linear-butoxy analog, or a branched isobutoxy isomer introduces measurable changes in enantiomeric purity, hydrophobicity, solubility, thermal stability, and chiral induction capacity that cannot be corrected post hoc [1]. The (S)-2-methylbutoxy side-chain combines a stereodefined branched alkyl architecture with an additional methylene unit compared to isobutoxy congeners, altering LogP, organic-solvent solubility, and dehydration-driven boroxine formation kinetics [2]. In chiral polymer and asymmetric synthesis workflows, these divergences directly affect optical purity of downstream products and batch-to-batch reproducibility [1].

Quantitative Differentiation Evidence for (S)-(4-(2-Methylbutoxy)phenyl)boronic acid vs. Closest Analogs


Enantiomeric Purity: (S)-Enantiomer vs. Racemic Mixture in Chiral Polymer Synthesis

The (S)-enantiomer of 4-(2-methylbutoxy)phenylboronic acid is essential for synthesizing optically active helical polymers; the racemic mixture cannot confer a net helical sense excess. In a published protocol, (S)-(4-(2-methylbutoxy)phenyl)boronic acid participates in a Suzuki–Miyaura coupling with 2,5-dibromotoluene to yield (+)-2,5-bis[4'-((S)-2-methylbutyoxy)phenyl]toluene in 82% isolated yield, with a measured optical specific rotation [α]D = +13.8° and [α]₃₆₅ = +56.6° (c = 2.0 g/L in THF) [1]. A racemic or (R)-configured boronic acid would produce a racemic or opposite-helicity product under identical conditions, eliminating the chiral induction needed for memory-of-chirality polymer applications [1].

Chiral polymers Asymmetric synthesis Suzuki–Miyaura coupling

Hydrophobicity (LogP): (S)-(4-(2-Methylbutoxy)phenyl)boronic acid vs. 4-Butoxyphenylboronic acid

The (S)-2-methylbutoxy substituent confers a markedly lower calculated LogP (0.79) compared to the linear n-butoxy analog (LogP ≈ 3.63), indicating approximately 700-fold lower lipophilicity [1]. This difference arises from branching and an additional methyl group adjacent to the ether oxygen, which reduces hydrophobic surface area relative to the straight-chain butoxy congener . For applications requiring aqueous compatibility or reduced membrane partitioning, the lower LogP of the target compound is a critical selection criterion.

Lipophilicity Drug design Partition coefficient

Organic-Solvent Solubility: para-Alkoxy Branching Effects on Solubility in Dipropyl Ether

The introduction of a branched alkoxy group (isobutoxy or (S)-2-methylbutoxy) into para-substituted phenylboronic acids increases solubility in common organic solvents compared to unsubstituted phenylboronic acid, but the magnitude is solvent-dependent [1]. Among isobutoxyphenylboronic acid isomers, para-isobutoxyphenylboronic acid exhibits lower solubility than the ortho isomer; for example, in dipropyl ether the para isomer shows the smallest solubility enhancement relative to phenylboronic acid [1]. By structural analogy, the (S)-2-methylbutoxy target compound is expected to follow similar para-isomer trends, with solubility intermediate between the linear butoxy and branched isobutoxy analogs due to its extended branched chain [1].

Solubility Process chemistry Crystallization

Thermal Stability and Boroxine Formation: para-Alkoxy Phenylboronic Acids Compared

Para-substituted alkoxy phenylboronic acids undergo dehydration to form cyclic boroxine anhydrides upon heating; the rate and extent of this process depend on the substituent position and alkoxy chain structure [1]. DSC and TGA measurements on isobutoxyphenylboronic acid isomers demonstrate that para isomers have distinct dehydration profiles compared to ortho and meta isomers [1]. The (S)-2-methylbutoxy target compound, as a para-substituted boronic acid, is expected to exhibit similar boroxine-forming behavior, which must be accounted for during storage (recommended under inert gas at 2–8°C) and in reactions requiring accurate stoichiometry of the free boronic acid form .

Thermal stability Boroxine formation Dehydration

Acidity (pKa): (S)-(4-(2-Methylbutoxy)phenyl)boronic acid vs. 4-Isobutoxy and 4-Butoxy Analogs

The acidity constants of para-alkoxyphenylboronic acids are predominantly governed by the electronic effect of the para-alkoxy substituent, with minimal dependence on alkyl chain branching beyond the α-carbon [1]. The predicted pKa for para-isobutoxyphenylboronic acid is 8.70 ± 0.16 and for para-butoxyphenylboronic acid is 8.72 ± 0.16 . By class-level extrapolation, (S)-(4-(2-Methylbutoxy)phenyl)boronic acid is expected to exhibit a pKa within the same range (≈ 8.7–8.9), as the 2-methyl branching is remote from the aromatic ring and does not significantly perturb the electron-donating character of the ether oxygen [1].

pKa Acidity Diol binding

Chiral Induction Capacity: (S)-(2-Methylbutoxy) vs. (S)-sec-Butoxy and Other Chiral Alkoxy Boronic Acids

The (S)-2-methylbutoxy side chain provides a stereogenic center at the β-position relative to the phenyl ring, generating a chiral environment at the para position of the boronic acid. In the synthesis of helical polyacetylenes, this boronic acid building block is incorporated via Suzuki coupling to produce a monomer that, upon radical polymerization, yields a chiral polymer with memory of helicity even after removal of the stereogenic center [1]. The specific optical rotation of the resulting toluene intermediate ([α]D = +13.8°) demonstrates that the (S)-2-methylbutoxy group effectively transfers chiral information into the biaryl scaffold, whereas shorter or less sterically demanding chiral alkoxy groups (e.g., (S)-sec-butoxy) may provide different diastereomeric induction [1].

Chiral induction Helical polymer Optical activity

Preferred Application Scenarios for (S)-(4-(2-Methylbutoxy)phenyl)boronic acid Based on Quantitative Evidence


Chiral Monomer Synthesis for Helical and Memory-of-Chirality Polymers

Utilize (S)-(4-(2-Methylbutoxy)phenyl)boronic acid as a Suzuki–Miyaura coupling partner to install a para-(S)-2-methylbutoxyphenyl group onto aryl halide scaffolds. This generates optically active monomers that, upon polymerization, produce helical polymers with memory of chirality after removal of the stereogenic center [1]. The 82% coupling yield and product [α]D of +13.8° provide a validated benchmark for monomer quality control [1].

Asymmetric Synthesis of Biaryl Atropisomers with Remote Chiral Induction

The (S)-2-methylbutoxy group serves as a remote chiral auxiliary in Suzuki couplings to prepare axially chiral biaryl compounds. The stereochemical information transmitted through the para-alkoxy substituent can bias atropisomer formation, offering an alternative to resolution-based approaches [1].

Lipophilicity-Tuned Boronic Acid Probes for Aqueous-Phase Diol Recognition

With a calculated LogP of 0.79, this compound is substantially less lipophilic than its n-butoxy (LogP ≈ 3.63) and isobutoxy (LogP ≈ 2.60) counterparts, making it preferable for designing water-compatible boronic acid sensors and carbohydrate receptors where excessive membrane partitioning or non-specific protein binding must be minimized [1].

Structure–Property Relationship Studies of para-Alkoxy Phenylboronic Acid Dehydration and Boroxine Formation

As a para-substituted alkoxy boronic acid, this compound is suitable for systematic investigations of thermal dehydration kinetics, boroxine equilibrium, and crystal engineering. Its branched (S)-2-methylbutoxy chain provides an additional steric parameter beyond the linear and isobutoxy analogs characterized in prior DSC/TGA studies [1].

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